Meropenem - 119478-56-7

Meropenem

Catalog Number: EVT-253122
CAS Number: 119478-56-7
Molecular Formula: C17H27N3O6S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively. It has a role as an antibacterial drug, an antibacterial agent and a drug allergen. It is a carbapenemcarboxylic acid, a pyrrolidinecarboxamide, an alpha,beta-unsaturated monocarboxylic acid and an organic sulfide.
Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Future Directions
  • Non-antibiotic applications: Exploring potential non-antibiotic applications of Meropenem, such as its impact on human serum paraoxonase-1 activity, may lead to new avenues for therapeutic development. []

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with broad-spectrum activity against Gram-negative, Gram-positive, and anaerobic bacteria. It is often used in combination with cilastatin, a renal dehydropeptidase inhibitor, to prevent its degradation in the kidneys [].

Ceftazidime

  • Relevance: Ceftazidime is often compared to meropenem in clinical studies evaluating the treatment of bacterial infections, particularly nosocomial infections [, ]. Both are broad-spectrum beta-lactam antibiotics, but meropenem generally exhibits a broader spectrum of activity, including against some carbapenem-resistant strains [, ].

Cefotaxime

  • Relevance: Cefotaxime, similar to ceftazidime, serves as a comparator to meropenem in studies examining treatment efficacy for bacterial meningitis []. Both are beta-lactam antibiotics, but meropenem demonstrates superior activity against certain resistant strains, particularly penicillin-resistant Streptococcus pneumoniae [, , ].

Ceftriaxone

  • Compound Description: Ceftriaxone, another third-generation cephalosporin antibiotic, is commonly used for empirical therapy of bacterial infections, including bloodstream infections [].
  • Relevance: Ceftriaxone is often compared to meropenem in clinical trials for treating bacterial infections, including bloodstream infections caused by ceftriaxone-resistant Enterobacterales []. Meropenem may be considered a broader-spectrum alternative in cases of resistance to ceftriaxone [].

Cefepime

  • Relevance: Cefepime, similar to ceftriaxone and cefotaxime, is compared to meropenem for treating infections caused by ceftriaxone-resistant Enterobacterales []. While both are beta-lactam antibiotics, meropenem might be preferred in cases with known or suspected resistance to cefepime.

Ertapenem

  • Compound Description: Ertapenem is a carbapenem antibiotic with a prolonged half-life compared to other carbapenems [].

Doripenem

  • Relevance: Doripenem is structurally related to meropenem, both belonging to the carbapenem class of antibiotics. Their inclusion in research, often alongside other carbapenems, helps evaluate and compare the spectrum of activity and efficacy against various bacterial strains, including those expressing resistance mechanisms [].

Ceftolozane/Tazobactam

  • Compound Description: Ceftolozane/tazobactam is a combination antibiotic comprising ceftolozane, a cephalosporin, and tazobactam, a β-lactamase inhibitor [].
  • Relevance: This combination is often compared to meropenem and other newer antibiotics, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa []. Ceftolozane/tazobactam often exhibits greater in vitro activity than traditional β-lactams, including meropenem, against resistant phenotypes of P. aeruginosa [].

Ceftazidime/Avibactam

  • Compound Description: Ceftazidime/avibactam combines ceftazidime, a cephalosporin antibiotic, with avibactam, a β-lactamase inhibitor [, ]. It demonstrates potent activity against various Gram-negative bacteria, including some carbapenem-resistant strains [].
  • Relevance: Ceftazidime/avibactam is frequently studied alongside meropenem to assess its efficacy against carbapenem-resistant Enterobacteriaceae, specifically those producing Klebsiella pneumoniae carbapenemase (KPC) [, , ]. It often shows greater efficacy than meropenem alone against such resistant strains [].

Meropenem/Vaborbactam

  • Compound Description: Meropenem/vaborbactam combines meropenem with vaborbactam, a novel β-lactamase inhibitor [, , ]. This combination exhibits activity against a broad spectrum of bacteria, including some carbapenem-resistant strains.
  • Relevance: The inclusion of meropenem/vaborbactam in studies highlights its importance as a potential treatment option for infections caused by carbapenem-resistant organisms, particularly KPC-producing Klebsiella pneumoniae [, , ]. Its efficacy is often compared to meropenem alone and other antibiotic combinations.

Aztreonam

  • Compound Description: Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria [].
  • Relevance: While aztreonam is not a carbapenem, it is investigated in combination with meropenem and ceftazidime/avibactam for its potential to combat carbapenem-resistant Enterobacterales, especially those with high-level resistance to carbapenems [].

Polymyxin B

  • Compound Description: Polymyxin B is an antibiotic often used as a last-resort treatment option for multidrug-resistant Gram-negative infections [, , ].
  • Relevance: Polymyxin B is investigated in combination with meropenem to combat carbapenem-resistant Pseudomonas aeruginosa and other challenging Gram-negative pathogens [, , ]. While potentially effective, this combination requires careful consideration due to potential toxicity concerns associated with polymyxin B [].

Colistin

  • Compound Description: Colistin, like polymyxin B, is another last-resort antibiotic option for multidrug-resistant Gram-negative infections, including those caused by carbapenemase-producing Klebsiella pneumoniae [].

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic commonly used in combination therapy for serious bacterial infections [, ].

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic with broad-spectrum activity often used against multidrug-resistant bacteria [, , ].
  • Relevance: Tigecycline is evaluated in combination with meropenem and other antibiotics against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa [, , ]. While potentially beneficial, its use requires careful consideration due to potential antagonistic effects observed with specific combinations [].

Fosfomycin

  • Compound Description: Fosfomycin (ZTI-01) is a broad-spectrum antibiotic that acts by inhibiting an early step in cell wall synthesis [, ].
  • Relevance: Fosfomycin is investigated as both monotherapy and in combination with meropenem for treating multidrug-resistant infections, particularly those caused by Pseudomonas aeruginosa [, ]. It shows promise as a valuable addition to combat challenging Gram-negative infections.

Ampicillin

  • Relevance: Ampicillin, while structurally different from meropenem, serves as a comparator in evaluating the effectiveness of various antibiotics, particularly against intracellular bacteria like Listeria monocytogenes and Staphylococcus aureus [].

Piperacillin

  • Compound Description: Piperacillin, often used in combination with a β-lactamase inhibitor like tazobactam, is a broad-spectrum antibiotic used to treat various bacterial infections [].
  • Relevance: Piperacillin, although structurally different from meropenem, is included in studies to compare antibacterial activity and efficacy against a range of bacterial strains, including those exhibiting resistance mechanisms [].
Source and Classification

Meropenem was first synthesized in the 1980s and is derived from the thienamycin class of antibiotics. It is classified under the Anatomical Therapeutic Chemical classification system as J01DH02, indicating its use as an antibacterial for systemic use. The chemical formula for meropenem trihydrate is C17H31N3O8S3H2OC_{17}H_{31}N_{3}O_{8}S\cdot 3H_{2}O, with a molecular weight of approximately 437.51 g/mol .

Synthesis Analysis

The synthesis of meropenem trihydrate involves multiple steps, primarily starting from methyl vinyl phosphate and thiopyrrolidine. The process can be summarized as follows:

  1. Condensation Reaction: An enol-phosphate reacts with thiopyrrolidine to form a protected intermediate.
  2. Hydrogenation: The intermediate undergoes hydrogenation in the presence of a catalyst (such as palladium on carbon) under controlled temperature and pressure conditions (20-25 °C) for several hours .
  3. Precipitation: After hydrogenation, the reaction mixture is filtered, and the aqueous layer is extracted with ethyl acetate. A water-miscible co-solvent (like acetone or tetrahydrofuran) is added to precipitate meropenem trihydrate, which can be isolated without extensive purification methods .
  4. Yield: The synthesis yields high-purity meropenem trihydrate (greater than 98% purity) suitable for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of meropenem trihydrate features a bicyclic core characteristic of carbapenems, which includes a β-lactam ring fused to a five-membered ring containing sulfur. Key structural details include:

  • IUPAC Name: (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid trihydrate.
  • Functional Groups: The structure contains various functional groups including amides, hydroxyls, and thioethers that contribute to its antibacterial activity.
  • Crystallography: Meropenem trihydrate crystallizes in a specific lattice arrangement that influences its solubility and stability properties .
Chemical Reactions Analysis

Meropenem trihydrate participates in several chemical reactions relevant to its function:

  1. Hydrolysis: The β-lactam ring can undergo hydrolysis in the presence of water or β-lactamases produced by resistant bacteria, leading to loss of antibacterial activity.
  2. Interactions with Penicillin-Binding Proteins (PBPs): Meropenem binds covalently to PBPs in bacterial cells, inhibiting their function and leading to cell lysis.
  3. Resistance Mechanisms: Bacterial resistance can arise from enzymatic degradation by β-lactamases or alterations in PBPs that reduce drug affinity .
Mechanism of Action

Meropenem exerts its bactericidal effect primarily through the inhibition of cell wall synthesis in bacteria:

  • Binding to PBPs: It binds to various PBPs located on the bacterial cell membrane, disrupting the transpeptidation process necessary for cell wall integrity.
  • Cell Lysis: This disruption leads to weakened cell walls, resulting in osmotic instability and ultimately bacterial cell death.
  • Pharmacokinetics: The efficacy of meropenem is correlated with the time above minimum inhibitory concentration (T>MIC), where sustained concentrations enhance its bactericidal activity .
Physical and Chemical Properties Analysis

Meropenem trihydrate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to pale yellow crystalline powder.
  • Solubility: Soluble in water with a solubility of approximately 5.63 mg/mL at room temperature .
  • pH: The pH of reconstituted solutions ranges from 7.3 to 8.3.
  • Stability: Stability studies indicate that meropenem degrades under certain temperature conditions; thus, storage conditions are critical for maintaining efficacy .
  • LogP Value: Its logP value indicates it is relatively hydrophilic (-0.69), affecting its absorption characteristics .
Applications

Meropenem trihydrate has significant applications in clinical medicine:

  1. Infectious Diseases Treatment: Used extensively for treating severe infections such as:
    • Hospital-acquired pneumonia
    • Complicated urinary tract infections
    • Intra-abdominal infections
  2. Combination Therapy: Often used in combination with other antibiotics (e.g., Vaborbactam) to enhance efficacy against resistant strains.
  3. Research Applications: Investigated for its potential use against multidrug-resistant organisms due to its broad-spectrum activity.
Synthesis Methodologies and Industrial Production Optimization

Crystallization Techniques for Trihydrate Formation

Crystallization represents the critical step defining the physicochemical stability, polymorphic purity, and hydrate consistency of meropenem trihydrate. The β-lactam core’s susceptibility to hydrolysis and ring opening mandates strictly controlled environments to prevent degradant formation and ensure trihydrate exclusivity.

Solvent-Antisolvent Systems for Controlled Nucleation

Solvent-antisolvent crystallization remains the industrial mainstay for meropenem trihydrate due to its efficacy in nucleation regulation, crystal size distribution (CSD) control, and rapid kinetics. The patented methodology utilizes a sequential approach combining water-miscible organic solvents with aqueous phases under precisely defined conditions to precipitate the trihydrate form exclusively [1].

Key Process Parameters:

  • Solvent Selection: Acetone emerges as the preferred solvent due to its optimal meropenem solubility, low water content tolerance, and volatility facilitating downstream drying. Alternative solvents (e.g., tetrahydrofuran (THF), 2-butanone, methanol, ethanol, isopropanol, n-propanol) demonstrate applicability but require stringent control over water activity to prevent solvate formation or amorphous precipitation [1].
  • Antisolvent Role: Pre-chilled water (2-10°C) acts as the antisolvent. Its gradual addition into the organic meropenem solution induces supersaturation while the low temperature minimizes degradation kinetics.
  • Concentration & Ratios: Crude meropenem solutions typically range between 50-150 mg/mL in acetone. The critical antisolvent-to-solvent volume ratio (Vwater:Vacetone) lies between 0.1:1 to 0.5:1. Exceeding this ratio risks oiling out or amorphous solid formation rather than crystalline trihydrate [1].
  • Agitation & Addition Rate: Moderate stirring (200-500 rpm) ensures homogeneity without crystal shearing. Controlled antisolvent addition (< 5 mL/min per liter of solution) is paramount for controlled nucleation, yielding uniformly sized crystals (typically 20-100 µm) crucial for efficient filtration and washing.

Table 1: Impact of Solvent-Antisolvent Parameters on Meropenem Trihydrate Crystallization

ParameterOptimal RangeDeviation EffectIndustrial Rationale
SolventAcetoneTHF: Higher degradation; Alcohols: Solvate riskBalance solubility, stability, hydrate control
Antisolvent Temp.2-5°C>10°C: Increased degradation, broader CSDMinimize hydrolysis during nucleation
Vwater:Vacetone0.2:1 - 0.4:1>0.5:1: Oil/Amorphous; <0.1:1: Low yieldInduce supersaturation without destabilization
Stirring Rate300-400 rpm<200 rpm: Agglomeration; >600 rpm: Crystal breakageUniform mixing, controlled crystal growth

Temperature Gradients in Polymorphic Stabilization

Maintaining defined temperature profiles throughout crystallization and isolation is non-negotiable for polymorphic purity and trihydrate stability. Meropenem exhibits metastable polymorphs and anhydrous forms vulnerable to conversion under thermal stress.

Critical Temperature Control Points:

  • Crystallization Phase: Conducted at 0-5°C. Low temperatures favor the trihydrate lattice incorporation, suppress anhydrate nucleation, and drastically reduce the rate of β-lactam hydrolysis. Post-antisolvent addition, the slurry is typically aged at 0-5°C for 1-2 hours to complete crystal maturation and improve yield [1].
  • Filtration & Washing: Performed under active cooling (2-10°C) using chilled wash solvents (e.g., cold acetone-water mixtures, cold ethanol). This prevents dehydration or solvate formation on the crystal surface during the liquid-solid separation process [1] [4].
  • Drying: Utilizes low-temperature vacuum drying (25-30°C). Elevated temperatures (>35°C), even under vacuum, risk dehydration to lower hydrates or anhydrous forms, and initiate thermal degradation pathways, particularly affecting the β-lactam ring and the trans-hydroxyethyl group, compromising antimicrobial efficacy [4].

Characterization Evidence: X-ray Powder Diffraction (XRPD) studies confirm that crystals produced under strict temperature gradients (0-5°C crystallization, <30°C drying) exhibit identical diffraction patterns to non-stressed meropenem trihydrate reference material. Deviations, particularly during drying, introduce detectable amorphous halos or anhydrous peaks. Differential Scanning Calorimetry (DSC) further validates stability, showing a characteristic endotherm for water loss (~100-130°C) followed by decomposition (>150°C) only in correctly processed material [4].

Purification Strategies for High-Yield Trihydrate Recovery

The crystallization mother liquor contains significant levels of process-related impurities (synthesis intermediates, dimers, ring-opened meropenem) and degradants generated during processing. Efficient isolation protocols are designed for maximal trihydrate recovery while minimizing impurity inclusion and degradation post-crystallization.

Filtration and Washing Protocols Under Nitrogen Atmosphere

Oxygen exposure catalyzes oxidative degradation pathways in meropenem. Consequently, inertization using nitrogen (N₂) is essential during solid-liquid separation.

Standardized Inert Protocol:

  • Filtration Setup: Pressure or vacuum filtration systems (e.g., nutsche filters) are purged with N₂ before transferring the crystallized slurry. The filtration itself occurs under a constant N₂ blanket (positive pressure).
  • Washing Regime: Filter cake washing employs chilled (<10°C), N₂-sparged solvents. Typical washes include:
  • Primary Wash: Cold acetone/water mixture (e.g., 80:20 v/v) – Removes residual mother liquor impurities adsorbed on crystal surfaces.
  • Secondary Wash: Cold pure acetone or ethanol – Displaces water, enhances drying efficiency, and provides a final purification step.Volume is minimized (typically 0.5-1.5 volumes relative to cake weight) to prevent re-dissolution or hydrate disruption [1].
  • Cake Handling: The wet cake is transferred to drying trays within a N₂-purged glove box or under continuous N₂ flow to prevent atmospheric oxygen and moisture uptake before drying commences.

This inert handling minimizes peroxide formation and sulfur oxidation, critical for maintaining the chemical potency and color stability (preventing off-white to pink discoloration sometimes observed upon poor handling, potentially linked to radical formation from trapped water radiolysis) [1] [4].

Organic Solvent Selection for Impurity Removal

The choice of wash solvents and recrystallization solvents directly impacts the purge of hydrophobic impurities and process-related polar degradants. Solvent selection balances purification efficiency, crystal stability, and operational safety.

Solvent Optimization Strategies:

  • Impurity Solubility Differential: Solvents like acetone and ethanol effectively dissolve hydrophobic synthesis by-products (e.g., protected intermediates, dimers) and polar degradants (e.g., ring-opened meropenic acid) without significantly dissolving the trihydrate crystals themselves.
  • Water Content Control: Wash solvents require strict low water specifications (<0.5% w/w for final organic washes). High water content can cause localized dissolution/re-crystallization, leading to occluded impurities or crystal lattice defects. Conversely, anhydrous solvents risk partial dehydration; hence acetone/water mixtures are often primary washes.
  • Binary Solvent Systems: Combining solvents (e.g., Ethyl Acetate/Isopropanol mixtures) during upstream purification (e.g., hydrogenolysis workup) efficiently partitions impurities. For instance, post-hydrogenolysis, the aqueous meropenem solution (pH ~6.5-7.0 buffered with phosphate) is extracted with EtOAc/iPrOH mixtures to remove hydrophobic deprotection by-products (e.g., p-nitro toluene derivatives) before crystallization [2].

Table 2: Organic Solvent Roles in Meropenem Trihydrate Purification

Solvent/SystemPrimary FunctionTarget Impurities RemovedCritical Control Parameter
Acetone/Water (80:20)Primary Cake WashWater-soluble impurities, salts, polar degradantsTemperature (2-8°C), Water content (±2%)
Pure Acetone/EthanolSecondary Wash, DehydrationTraces of hydrophobic impurities, residual waterLow Water Content (<0.1%)
EtOAc / iPrOH (3:1)Liquid-Liquid Extraction (Post-deprotection)p-Nitro toluene, hydrophobic synthesis intermediatespH (6.5-7.0), Mixing efficiency
MethanolLimited use in recrystallization (solvate risk)Highly polar impuritiesStrict temp. control, low concentration

Hydrogenolysis Integration: A key purification occurs before crystallization during the final deprotection step (removal of the p-nitrobenzyl protecting group). Hydrogenolysis using Pd/C catalysts under mild conditions (e.g., 2-5 bar H₂, 15-25°C) in biphasic systems (aqueous buffer/organic solvent like THF or EtOAc) allows efficient removal of the deprotection by-product (p-nitro toluene) into the organic phase via extraction, isolating purified meropenem in the aqueous layer. Subsequent activated carbon treatment of the aqueous layer removes trace Pd and colored impurities prior to crystallization [2]. This integrated approach significantly reduces the impurity burden entering the crystallization step, enhancing final trihydrate purity.

Table 3: Essential Properties of Meropenem Trihydrate

PropertyValue/DescriptionSource/Confirmation Method
Chemical Name(4R,5S,6S)-3-[[(3S,5S)-5-(Dimethylcarbamoyl)-3-pyrrolidinyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid trihydrateIUPAC Nomenclature
Molecular FormulaC₁₇H₂₅N₃O₅S · 3H₂OElemental Analysis, MS [5]
Formula Weight437.51 g/mol (383.46 g/mol anhydrous + 54.05 g/mol H₂O) [5]
CAS Number119478-56-7 [5]
AppearanceWhite to slightly off-white crystalline powderVisual, Microscopy
Critical Thermal Events~100-130°C (Water Loss Endotherm), >150°C (Decomposition)DSC, TGA [4]
Crystal Water Content~12.35% (Theoretical); ~10.45-12.83% (Observed by TGA)TGA [4]
Storage Conditions-20°C (Recommended for long-term stability)Stability Studies [4] [5]

The optimized synthesis and purification methodologies detailed herein—leveraging controlled solvent-antisolvent crystallization, strict thermal management, inert handling, and strategic solvent selection—enable the robust industrial production of meropenem trihydrate meeting stringent pharmaceutical quality attributes. These processes directly address the inherent instability of the carbapenem core, ensuring the final product delivers the required chemical purity, crystal form fidelity, and therapeutic efficacy.

Properties

CAS Number

119478-56-7

Product Name

Meropenem trihydrate

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate

Molecular Formula

C17H27N3O6S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1

InChI Key

WCDAAZJSDNCCFU-NACOAMSHSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

Solubility

Sparingly
5.63e+00 g/L

Synonyms

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.